molecular formula C18H18F2N6O2 B6537323 2-(2,4-difluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one CAS No. 1021216-75-0

2-(2,4-difluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6537323
CAS No.: 1021216-75-0
M. Wt: 388.4 g/mol
InChI Key: YZIXTPZMGLEEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core linked to a piperazine moiety via an ethanone bridge, with a 2,4-difluorophenoxy substituent (Fig. 1). The triazolopyridazine scaffold is known for its role in targeting bromodomains (e.g., BRD4), while the difluorophenoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Piperazine derivatives are commonly employed to optimize pharmacokinetic properties, including solubility and bioavailability .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2/c1-12-21-22-16-4-5-17(23-26(12)16)24-6-8-25(9-7-24)18(27)11-28-15-3-2-13(19)10-14(15)20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIXTPZMGLEEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Research indicates that this compound functions primarily as an inhibitor of specific kinases involved in cancer progression. Notably, it has been shown to inhibit c-Met and Pim-1 kinases, which play crucial roles in tumor growth and metastasis.

Key Findings:

  • c-Met Inhibition : The compound exhibits significant inhibitory activity against c-Met with an IC50 value of approximately 0.163μM0.163\,\mu M .
  • Pim-1 Inhibition : It also inhibits Pim-1 with an IC50 of about 0.283μM0.283\,\mu M .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated across several cancer cell lines using the National Cancer Institute (NCI) 60-cell line panel.

Efficacy Results:

Cell LineIC50 (μM)Mechanism
MCF-70.15Induces apoptosis and cell cycle arrest
A5490.83Inhibits cell proliferation
HeLa2.85Induces apoptosis through caspase activation

The compound demonstrated a mean growth inhibition percentage (GI%) of 55.84% in certain cancer cell lines .

Induction of Apoptosis

The compound significantly enhances apoptosis in cancer cells. In studies involving MCF-7 cells:

  • Caspase Activation : There was a notable increase in caspase-9 activity.
  • Cell Cycle Arrest : The compound caused an arrest in the S phase of the cell cycle, indicating its potential to halt cancer progression .

Pharmacokinetics and Drug-Likeness

In addition to its biological activity, the pharmacokinetic properties of the compound were assessed:

  • Solubility : The compound showed favorable solubility characteristics.
  • Stability : It demonstrated good stability under physiological conditions.

These properties suggest that the compound has promising drug-likeness attributes suitable for further development as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of triazolo[4,3-b]pyridazine derivatives:

  • A study reported on various derivatives exhibiting significant anticancer properties through dual inhibition mechanisms targeting c-Met and Pim-1 kinases .
  • Another investigation focused on the synthesis and evaluation of similar compounds, confirming their effectiveness against multiple cancer types and their role in apoptosis induction .

Scientific Research Applications

The compound 2-(2,4-difluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, chemical properties, and relevant case studies.

Pharmaceutical Research

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features which may interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that demonstrated promising anticancer activity against various cancer cell lines. The modifications aimed to enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a preclinical study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed significant protection and suggested mechanisms involving modulation of apoptotic pathways .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties.

Case Study: Antimicrobial Screening

An investigation into the antimicrobial efficacy of this compound revealed activity against several strains of bacteria and fungi, indicating its usefulness in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Key Structural Analogs Identified in Literature:
Compound Name Core Structure Key Substituents Primary Target/Activity
Target Compound Triazolopyridazine-piperazine 2,4-Difluorophenoxy, 3-methyl-triazolo Hypothesized BRD4 inhibition
AZD5153 Triazolopyridazine-piperazine 3-Methoxy-triazolo, phenoxy-ethyl-piperazinone BRD4 (IC₅₀ = 1.2 nM)
1-(4-Benzylpiperidin-1-yl)-3-(3,5-dimethyl-1-(3-methyl-triazolo-[4,3-b]pyridazin-6-yl)-propan-1-one Triazolopyridazine-piperidine Benzylpiperidinyl, 3-methyl-triazolo TRAF6 E3 ligase inhibition
4-(4-Fluorophenyl)piperazin-1-yl-benzotriazol-2-yl-ethanone Benzotriazole-piperazine 4-Fluorophenyl, ethanone Crystallographic stability studies
Structural Insights:
  • Triazolopyridazine vs. Benzotriazole : The triazolopyridazine core (target compound, AZD5153) enables bivalent binding to bromodomains, enhancing potency compared to benzotriazole derivatives .
  • Substituent Effects: The 2,4-difluorophenoxy group in the target compound likely improves membrane permeability and metabolic resistance compared to AZD5153’s methoxy group . Piperazine vs. Piperidine: Piperazine derivatives (target compound, AZD5153) exhibit better solubility than piperidine-based analogs (e.g., ) due to increased hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Hypothetical Data Table (Based on Structural Analogues):
Property Target Compound AZD5153 Compound
Molecular Weight (g/mol) ~480 542.6 ~520
LogP ~3.2 (predicted) 2.8 ~3.5
BRD4 IC₅₀ Not reported 1.2 nM N/A
T₁/₂ (in vivo) Hypothesized >6 hrs 8.3 hrs Not reported
  • Potency: AZD5153’s bivalent binding mode achieves sub-nanomolar BRD4 inhibition, while the target compound’s difluorophenoxy group may enhance target residence time due to hydrophobic interactions .
  • Metabolic Stability: Fluorination typically reduces CYP450-mediated oxidation, suggesting superior stability for the target compound compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.